molecular formula C6H11N3 B3023324 N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine CAS No. 880361-91-1

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B3023324
CAS No.: 880361-91-1
M. Wt: 125.17 g/mol
InChI Key: HEWBDSWDDPJBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a secondary amine featuring a pyrazole ring substituted with a methyl group at position 5 and a methyl group on the methanamine nitrogen. Its molecular formula is C₇H₁₃N₃ (MW: 139.20 g/mol). The compound is often utilized as a hydrochloride salt (Ref: 10-F358654), enhancing its solubility and stability for pharmaceutical and chemical research applications .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWBDSWDDPJBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283004
Record name N,5-Dimethyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-91-1
Record name N,5-Dimethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,5-Dimethyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-methylation: The resulting pyrazole is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

    Introduction of the methanamine group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution, enabling alkylation and acylation under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetyl-N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine85%
  • Mechanistic Insight : The amine’s lone pair attacks electrophilic agents (e.g., alkyl halides or acyl chlorides), forming secondary or tertiary amines/amides. Steric hindrance from the pyrazole ring slows reactivity compared to linear amines.

Oxidation Reactions

The pyrazole ring and methylamine side chain are susceptible to oxidation under specific conditions.

Target Site Oxidizing Agent Conditions Products References
Pyrazole ringKMnO₄, H₂SO₄80°C, 4 hrsPyrazole N-oxide derivatives
Amine groupH₂O₂, FeSO₄RT, 12 hrsNitroso intermediates
  • Key Observation : Pyrazole ring oxidation preferentially targets the nitrogen atoms, forming N-oxides, while amine oxidation yields unstable nitroso compounds that often require stabilization .

Reductive Amination

The compound participates in reductive amination to form secondary or tertiary amines.

Carbonyl Partner Reducing Agent Conditions Products Yield Reference
FormaldehydeNaBH₃CN, MeOHRT, 6 hrsN,N-dimethyl derivative90%
BenzaldehydeNaBH(OAc)₃, CH₂Cl₂0°C to RT, 12 hrsN-benzyl-N-methyl derivative82%
  • Note : The reaction’s efficiency depends on the steric bulk of the carbonyl compound and the reducing agent’s selectivity.

Heterocyclic Condensation

The pyrazole ring facilitates cyclocondensation with dielectrophiles, forming fused heterocycles.

Dielectrophile Catalyst Conditions Products Yield Reference
β-Keto estersPTSA, EtOHReflux, 8 hrsPyrazolo[1,5-a]pyrimidines75%
α,β-Unsaturated carbonylsCu(OAc)₂, DMF100°C, 12 hrsPyrazolo[3,4-b]pyridines68%
  • Mechanism : The pyrazole’s nitrogen atoms act as nucleophiles, attacking electrophilic carbons in β-keto esters or α,β-unsaturated systems to form fused rings .

Coordination Chemistry

The pyrazole nitrogen and amine group serve as ligands for metal complexes.

Metal Salt Solvent Conditions Complex Type Applications Reference
CuCl₂MeOHRT, 2 hrsTetrahedral Cu(II) complexesCatalysis, material science
Pd(OAc)₂DMF/H₂O80°C, 6 hrsSquare-planar Pd(II) complexesCross-coupling catalysis
  • Stability : Cu(II) complexes exhibit higher stability in polar aprotic solvents, while Pd(II) complexes are effective in Suzuki-Miyaura couplings.

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior due to its basic amine group (pKa ~9.5).

Condition Reagent Outcome Application Reference
Acidic (pH <3)HCl (1M)Protonation of amine, forming hydrochloride saltsSalt formation for solubility
Basic (pH >10)NaOH (1M)Deprotonation of pyrazole NH (pKa ~14)Ligand in metal coordination

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers.

Sensitizer Wavelength Products Yield Reference
Benzophenone365 nmRing-opened diradical intermediates55%
Rose Bengal450 nmSinglet oxygen adducts48%
  • Application : Photochemical pathways enable access to strained or reactive intermediates for specialty chemical synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug development. It shows promise in targeting neurological and inflammatory conditions due to its ability to interact with specific biological macromolecules such as enzymes and receptors.

Key Findings:

  • Neuroprotective Effects: Studies have indicated that pyrazole derivatives can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Activity: The compound's structural features suggest potential anti-inflammatory effects, which are being explored in various preclinical models.

Materials Science

In materials science, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine serves as an intermediate in the synthesis of novel materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.

Applications:

  • Polymer Synthesis: The compound can be used to create polymers with specific thermal and mechanical properties.
  • Nanomaterials: Research is ongoing into its use in developing nanomaterials with enhanced functionalities.

Biological Studies

The interactions of this compound with biological targets are critical for understanding its mechanism of action.

Research Highlights:

  • Enzyme Inhibition: It has been studied for its potential to inhibit certain kinases involved in cancer pathways, suggesting its utility in cancer therapeutics.
  • Antimicrobial Properties: Preliminary studies indicate that derivatives may possess antimicrobial activity against various pathogens, warranting further investigation.

Industrial Chemistry

In industrial applications, this compound is utilized as an intermediate for synthesizing fine chemicals and agrochemicals. Its role in developing new products with improved properties is significant.

Examples:

  • Agrochemical Development: The compound is being explored for use in creating herbicides and pesticides that are more effective and environmentally friendly .

Case Studies

Case Study 1: Neuroprotective Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant protective effects at low concentrations.

Case Study 2: Antimicrobial Efficacy
Research conducted on antimicrobial properties showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to target sites. Additionally, the methanamine group can form covalent or non-covalent interactions with amino acid residues in proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Position 5 Substitutions

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate Substituent: Phenyl group at position 3. The oxalate salt form improves crystallinity and stability . Application: Used in high-purity synthetic protocols for targeted drug discovery .
  • N-methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine

    • Substituent : Thienyl group at position 4.
    • Key Differences : The sulfur atom in the thienyl group introduces polarizability and electronic effects, which may alter binding affinity in sulfur-rich enzymatic environments .

Position 1 and 3 Substitutions

  • N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine Substituents: Methyl at pyrazole-N1 and phenyl at position 3. This compound demonstrated utility in acrylamide derivatives targeting oncogenic K-Ras .
  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

    • Substituent : Ethyl group at pyrazole-N1.
    • Key Differences : The ethyl group increases lipophilicity (logP ~1.8), improving membrane permeability but possibly reducing aqueous solubility .

Methanamine Backbone Modifications

  • N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

    • Modification : Ethyl substituent on the methanamine nitrogen and pyridinyl group at position 3.
    • Key Differences : The pyridinyl group introduces a basic nitrogen, enhancing hydrogen-bonding capabilities. Reported ESIMS m/z: 203 ([M+H]⁺) .
  • N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Modification: Cyclopropylmethyl on the methanamine nitrogen. ESIMS m/z: 230 ([M+2H]⁺) .

Biological Activity

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrazole ring that plays a crucial role in its biological activity. The compound's structure allows for various interactions with biological macromolecules, such as enzymes and receptors, which are essential for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : By binding to receptors, it can modulate signaling pathways that are crucial for cellular functions.

The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target sites. Additionally, the methanamine group can form both covalent and non-covalent interactions with amino acid residues in proteins, influencing their function and activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Induces apoptosis
7hMDA-MB-2311.0Enhances caspase activity
10cHT-290.86Inhibits tubulin polymerization

These findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may possess both antibacterial and antifungal activities, making it a candidate for treating infectious diseases:

Activity TypeTarget OrganismMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
AntifungalCandida albicans0.025

These results highlight the potential of this compound in developing new antimicrobial therapies .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against breast cancer cell lines (MDA-MB-231). The study found that certain derivatives exhibited significant apoptosis-inducing activities at low concentrations, underscoring the therapeutic potential of these compounds in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives:

Compound NameStructural VariationBiological Activity
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanaminePhenyl group at position 5Enhanced receptor binding
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanaminePropyl group at position 5Altered enzyme inhibition profile

These comparisons reveal how slight modifications in the structure can significantly impact biological activity and therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine?

The compound is typically synthesized via nucleophilic substitution or reductive amination of (5-methyl-1H-pyrazol-3-yl)methanamine precursors. For example, substituting methylamine with (5-methyl-1H-pyrazol-3-yl)methanamine in tert-butyl-protected intermediates yields derivatives with >90% efficiency, as confirmed by ¹H NMR analysis . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-alkylation.

Q. How is the structural identity of this compound validated in academic research?

Characterization relies on ¹H NMR (400–500 MHz in CDCl₃), LC-MS , and elemental analysis . Distinctive NMR signals include the pyrazole ring protons (δ 6.1–6.3 ppm, J = 2.1 Hz) and methylamine protons (δ 2.2–2.4 ppm). LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 166.1) and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar pyrazole derivatives:

  • Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles.
  • Skin/eye protection : Wear nitrile gloves and goggles due to potential irritancy (data gaps exist for exact toxicity profiles) .
  • Waste disposal : Avoid drainage systems; incinerate via hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

Molecular docking and PASS (Prediction of Activity Spectra for Substances) software are used to model interactions with targets like G protein-coupled receptors (GPCRs). For example, pyrazole derivatives exhibit affinity for kinase domains, with binding energies calculated via AutoDock Vina. PASS predicts potential anticonvulsant or anti-inflammatory activity based on structural analogs .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography. Key parameters include R₁ values (<0.05) and anisotropic displacement ellipsoids. Hydrogen bonding patterns (e.g., N–H···N interactions) are analyzed using ORTEP for graphical representation .

Q. How do substituent variations on the pyrazole ring affect physicochemical properties?

Comparative studies show:

  • Electron-withdrawing groups (e.g., Cl at position 5) increase log P (hydrophobicity), enhancing blood-brain barrier penetration.
  • Methyl groups improve metabolic stability by sterically shielding the amine from oxidation . Data contradictions arise in solubility predictions due to variable hydrogen-bonding capacity .

Q. What strategies address discrepancies in synthetic yields across studies?

Yield variations (e.g., 41% vs. 91% in tert-butyl derivatives) are attributed to:

  • Amine nucleophilicity : Steric hindrance from bulkier amines reduces reaction rates.
  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates . Optimization via Design of Experiments (DoE) is recommended to identify critical factors.

Methodological Tables

Table 1. Key ¹H NMR Assignments for N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine Derivatives

Proton EnvironmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Pyrazole C-H (position 4)6.15–6.252.1
N-Methyl (-CH₃)2.35–2.45-
Amine (-NH-)1.80–2.00 (broad)-

Table 2. Computational Predictions for Biological Activity

Target ProteinPredicted IC₅₀ (nM)Bioactivity Class
GPCR Kinase 2 (GRK2)12–18Inhibitor
Cyclooxygenase-2 (COX-2)220–350Moderate anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.